8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
CAS No.:
Cat. No.: VC13408128
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO3 |
|---|---|
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
| Standard InChI | InChI=1S/C10H9NO3/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-5H,2-3H2,1H3 |
| Standard InChI Key | MCHGSYDYFSYBBI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1OCCO2)C#N |
| Canonical SMILES | COC1=CC(=CC2=C1OCCO2)C#N |
Introduction
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a synthetic organic compound belonging to the benzodioxine class. It is characterized by its molecular formula, chemical structure, and specific functional groups that contribute to its unique properties and potential applications. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its structural versatility and reactivity.
Synthesis and Preparation
The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves multi-step reactions starting from simpler benzodioxine derivatives. While specific synthesis protocols for this compound are not detailed in the search results, general methods for synthesizing benzodioxine derivatives often involve ring-closure reactions using 1,2-dibromoethane and subsequent functionalization steps .
Applications and Potential Uses
Benzodioxine derivatives are explored in various applications, including pharmaceuticals and materials science, due to their biological activity and structural versatility. While specific applications of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile are not detailed, compounds with similar structures have shown potential in drug development and as building blocks for more complex molecules .
Data Table: General Information on 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
| Property | Value/Description |
|---|---|
| CAS Number | 1219827-57-2 |
| Molecular Formula | Likely C11H11NO3 |
| Physical Properties | Not specified |
| Synthesis | Multi-step reactions |
| Applications | Potential in pharmaceuticals and materials science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume